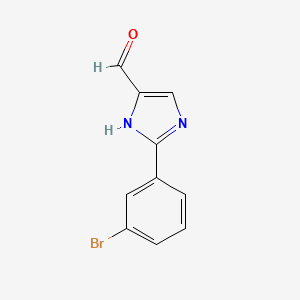

2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde

CAS No.: 944898-05-9

Cat. No.: VC18355297

Molecular Formula: C10H7BrN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944898-05-9 |

|---|---|

| Molecular Formula | C10H7BrN2O |

| Molecular Weight | 251.08 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-1H-imidazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |

| Standard InChI Key | KSRLFBUNDUUBPV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC=C(N2)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde is C₁₀H₇BrN₂O, with a molecular weight of 267.08 g/mol. The structure consists of:

-

An imidazole ring with a carbaldehyde (-CHO) group at position 5.

-

A 3-bromophenyl group at position 2.

Key structural distinctions from related compounds include:

-

Positional isomerism: Unlike 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde, the bromine atom here is meta-substituted on the phenyl ring.

-

Functional group variation: Compared to 2-(3-bromophenyl)-1H-imidazol-5-ol , the hydroxyl group is replaced by a carbaldehyde, altering reactivity and electronic properties.

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous compounds provide benchmarks:

| Property | Expected Range (Based on Analogues ) |

|---|---|

| IR (C=O stretch) | 1680–1720 cm⁻¹ |

| ¹H NMR (CHO peak) | δ 9.8–10.2 ppm (singlet) |

| ¹³C NMR (CHO) | δ 190–195 ppm |

The bromine atom induces characteristic splitting patterns in aromatic proton signals (δ 7.2–8.0 ppm) .

Synthesis and Reactivity

Synthetic Routes

Reported methods for analogous imidazoles suggest two primary pathways:

Imidazole Ring Formation via Condensation

A general approach involves:

-

Condensation: Reacting glyoxal with an aldehyde (e.g., formaldehyde) and ammonia to form the imidazole core.

-

Suzuki-Miyaura Coupling: Introducing the 3-bromophenyl group via palladium-catalyzed cross-coupling with 3-bromophenylboronic acid.

-

Vilsmeier-Haack Formylation: Introducing the carbaldehyde group using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Alternative Pathway via Vinyl Azides

The annulation of vinyl azides with imidates or thioamidium reagents (as described in ) offers a modular route to poly-functionalized imidazoles. This method could be adapted by selecting appropriate azide and electrophile precursors.

Chemical Reactivity

The compound’s reactivity is dominated by two functional groups:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Aldehyde Oxidation | KMnO₄, CrO₃ | 2-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid |

| Aldehyde Reduction | NaBH₄, LiAlH₄ | 2-(3-Bromophenyl)-1H-imidazole-5-methanol |

| Nucleophilic Substitution | NaN₃, NH₂CSNH₂ | Azido- or thiol-substituted derivatives |

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

-

Stability: Stable under inert atmospheres but prone to oxidation in air due to the aldehyde group.

Crystallography

While no crystal structure exists for this compound, related imidazoles exhibit planar imidazole rings with dihedral angles of 15–30° between the imidazole and phenyl rings.

Biological Activity and Applications

Anticancer Mechanisms

The compound’s potential to induce apoptosis in cancer cells is hypothesized based on:

-

Acetylcholinesterase (AChE) Inhibition: Observed in pyrazoline derivatives with bromophenyl groups.

-

Oxidative Stress Induction: Increased reactive oxygen species (ROS) and malondialdehyde (MDA) levels.

Material Science Applications

-

Organic Electronics: The conjugated π-system enables use in organic semiconductors.

-

Sensor Development: Selective metal ion binding via the imidazole nitrogen and aldehyde oxygen.

Future Research Directions

-

Synthetic Optimization: Improving yields via flow chemistry or microwave-assisted synthesis.

-

Targeted Drug Design: Exploiting the carbaldehyde group for Schiff base formation with bioactive amines.

-

Ecotoxicity Studies: Assessing long-term environmental impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume